

# In-Depth Technical Guide: Diethyl Dibutylmalonate (CAS 596-75-8)

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## Compound of Interest

Compound Name: Diethyl dibutylmalonate

Cat. No.: B1580930

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## Abstract

**Diethyl dibutylmalonate**, with CAS Registry Number 596-75-8, is a dialkylated derivative of diethyl malonate. It serves as a key chemical intermediate in advanced organic synthesis. Its structure, featuring a quaternary carbon substituted with two butyl groups and two ethoxycarbonyl groups, makes it a valuable precursor for the synthesis of complex molecules, notably in the production of specialized branched fatty acids known as Guerbet acids. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an examination of its applications, particularly as a building block in synthetic chemistry.

## Chemical and Physical Properties

**Diethyl dibutylmalonate** is a colorless to nearly colorless liquid.<sup>[1]</sup> It is stable under normal conditions and is combustible, but incompatible with strong bases and oxidizing agents.<sup>[2]</sup> Key quantitative physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	596-75-8	[1]
Molecular Formula	C <sub>15</sub> H <sub>28</sub> O <sub>4</sub>	[1]
Molecular Weight	272.38 g/mol	[1]
IUPAC Name	diethyl 2,2-dibutylpropanedioate	
Appearance	Clear, colorless to almost colorless liquid	[1][3]
Density	0.945 g/mL at 25 °C	[2][3]
Boiling Point	150 °C at 12 mmHg	[2][3]
Flash Point	> 110 °C (> 230 °F)	[1][3]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.433	[2][3]
Solubility	Immiscible in water	[3]

## Spectral Data

Detailed experimental spectral data for **Diethyl Dibutylmalonate** is not widely available in public databases. The following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts to aid in the characterization of the compound. These predictions are based on computational models and should be confirmed by experimental data where possible.

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data

Protons (Structure)	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-O-CH <sub>2</sub> -CH <sub>3</sub>	~ 4.1 - 4.2	Quartet (q)
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 1.8 - 1.9	Triplet (t)
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> & α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 1.2 - 1.4	Multiplet (m)
-O-CH <sub>2</sub> -CH <sub>3</sub>	~ 1.2 - 1.3	Triplet (t)
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 0.8 - 0.9	Triplet (t)

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data

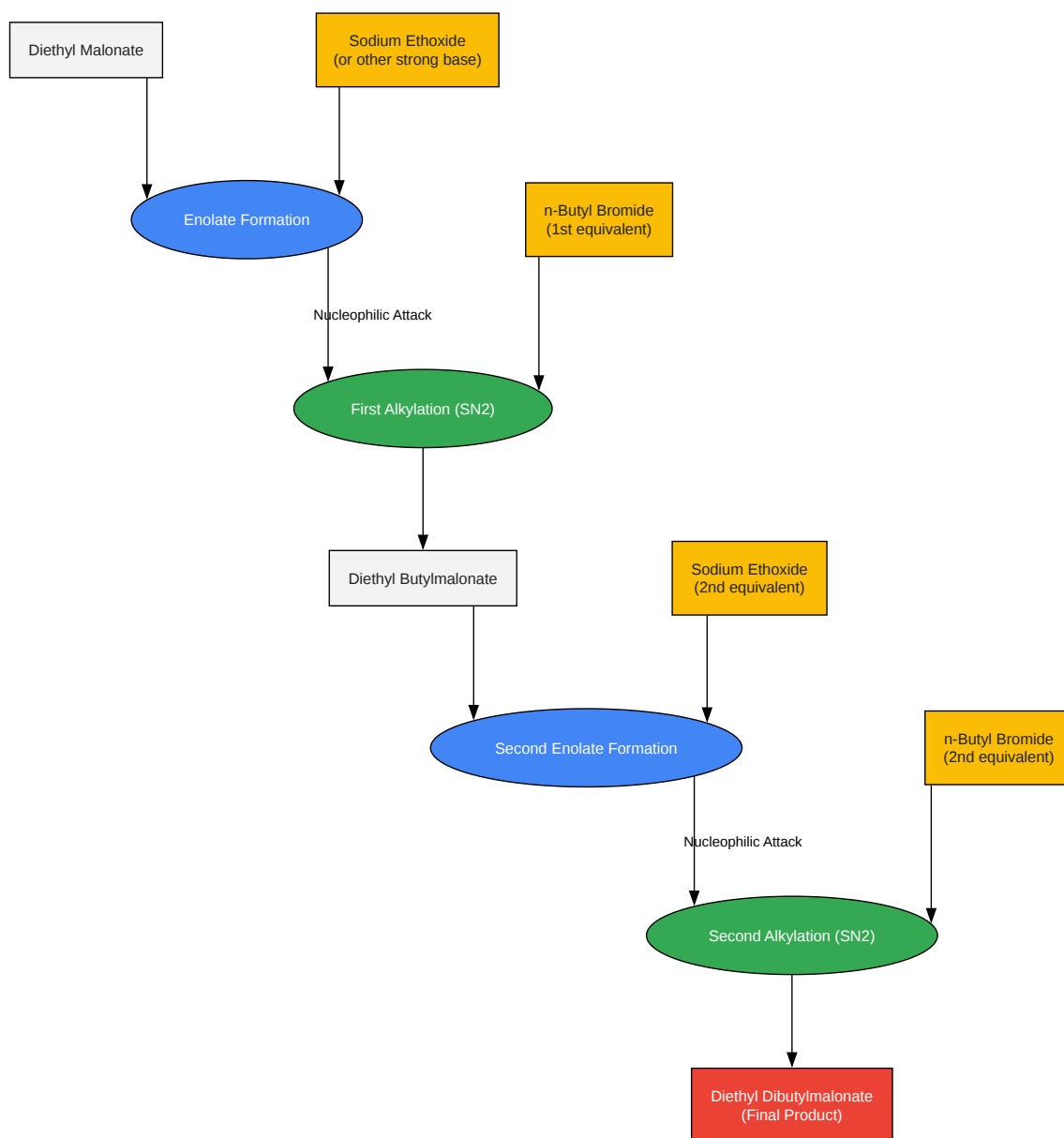
Carbon (Structure)	Predicted Chemical Shift (ppm)
C=O	~ 171 - 172
-O-CH <sub>2</sub> -CH <sub>3</sub>	~ 60 - 61
Quaternary α-C	~ 57 - 58
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 30 - 31
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 26 - 27
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 22 - 23
-O-CH <sub>2</sub> -CH <sub>3</sub>	~ 13 - 14
α-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 13 - 14

## Synthesis and Experimental Protocols

The primary route for synthesizing **diethyl dibutylmalonate** is through the classic malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.

## Synthesis Workflow

The synthesis proceeds in a two-step alkylation sequence. First, a base is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a butyl halide. This process is repeated to add the second butyl group.



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Caption: Workflow for the synthesis of **Diethyl Dibutylmalonate**.

## Detailed Laboratory Protocol for Synthesis

This protocol is adapted from established malonic ester synthesis procedures.

Materials:

- Diethyl malonate (1.0 eq)
- Sodium methoxide (2.0 eq) or Sodium Ethoxide (2.0 eq)
- n-Bromobutane (2.0 eq)
- Anhydrous Ethanol or Methanol (as solvent)
- 1 M Sulfuric Acid
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Apparatus:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and heat source
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation under reduced pressure

#### Procedure:

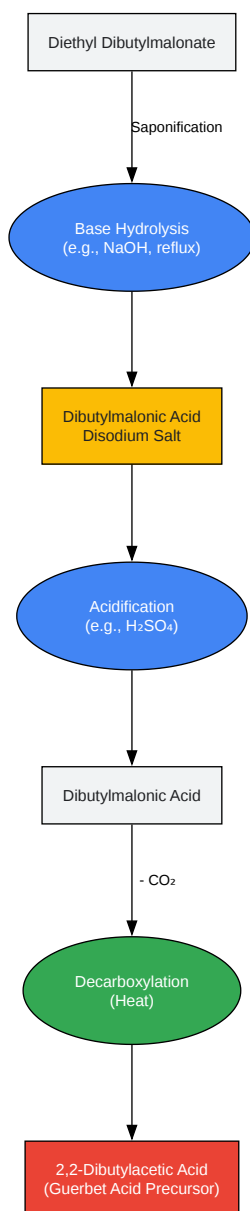
- First Alkylation: Under an inert atmosphere (e.g., nitrogen), add diethyl malonate (100 g) and anhydrous ethanol (300 ml) to a 1000 ml three-necked flask.[4]
- Slowly add sodium methoxide (40.5 g) at room temperature.[4]
- Following the base addition, add n-bromobutane (102.8 g) dropwise. The reaction may be exothermic.
- Heat the mixture to reflux for approximately 3 hours.[4]
- Second Alkylation: Cool the reaction mixture to room temperature.
- Slowly add a second portion of sodium methoxide (40.5 g).[4]
- Add a second portion of n-bromobutane (102.8 g) dropwise.[4]
- Heat the mixture to reflux for an additional 3 hours.[4]
- Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.[4]
- Adjust the pH of the residue to ~7 using 1 M sulfuric acid.[4]
- Transfer the mixture to a separatory funnel and add water. Separate the organic phase.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.
- Purification: Purify the crude product by distillation under reduced pressure to yield pure diethyl di-n-butylmalonate. A yield of 90.6% has been reported for a similar procedure.[4]

## Key Reactions and Applications

**Diethyl dibutylmalonate** is primarily used as a synthetic intermediate. Its most notable application is in the preparation of Guerbet acids.

## Synthesis of Dibutylmalonic Acid and Guerbet Precursors

The ester groups of **diethyl dibutylmalonate** can be hydrolyzed to form dibutylmalonic acid. This dicarboxylic acid can then be decarboxylated upon heating to produce 2,2-dibutylacetic acid, a precursor to Guerbet acids.



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Caption: Reaction pathway from **Diethyl Dibutylmalonate** to Guerbet precursors.

## Application in Guerbet Acid Production



Guerbet acids are long-chain,  $\alpha$ -branched fatty acids. Compared to their straight-chain isomers, they exhibit unique properties such as low melting points, excellent thermal stability, and low skin irritation. These characteristics make them highly valuable in industries such as cosmetics, industrial lubricants, and metalworking fluids. **Diethyl dibutylmalonate** is a key starting material for synthesizing these specialized acids.

## Role in Pharmaceutical and Agrochemical Synthesis

While specific examples naming **diethyl dibutylmalonate** are less common, its parent compound, diethyl malonate, is a cornerstone for synthesizing a vast range of pharmaceuticals. [1] The malonic ester synthesis route is used to produce barbiturates (CNS depressants), non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. [5] The dibutyl derivative serves as a lipophilic building block that can be incorporated into new chemical entities where increased alkyl character is desired to modulate properties like membrane permeability or metabolic stability.

## Safety and Handling

Appropriate safety precautions must be taken when handling **diethyl dibutylmalonate**.

Table 5.1: Hazard and Safety Information

Category	Information	Reference(s)
GHS Hazard Statements	H302: Harmful if swallowed.	
Precautionary Measures	Wear protective gloves, clothing, and eye/face protection. Keep away from open flames, hot surfaces, and sources of ignition. Store in a cool, dry, well-ventilated place.	[6]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.	[6]
First Aid (Skin)	Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.	[6]
First Aid (Ingestion)	Clean mouth with water. Get medical attention.	[6]
First Aid (Inhalation)	Remove to fresh air. Get medical attention.	[6]
Fire Fighting	Use water spray, carbon dioxide (CO <sub>2</sub> ), dry chemical, or chemical foam. Water mist can be used to cool closed containers.	[6]
Incompatible Materials	Acids, Bases, Reducing Agents, Strong oxidizing agents.	[2][6]

## Conclusion

**Diethyl dibutylmalonate** (CAS 596-75-8) is a versatile synthetic intermediate with well-defined physical properties and established synthesis protocols. Its primary application lies in the

production of high-value Guerbet acids for the cosmetics and lubricant industries. While its direct role in marketed pharmaceuticals is not as prominent as its parent compound, its utility as a lipophilic building block presents opportunities for drug development professionals in designing novel molecular architectures. Proper adherence to safety and handling protocols is essential when working with this compound.

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## References

- 1. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 2. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]
- 3. Diethyl butylmalonate(133-08-4) 13C NMR spectrum [chemicalbook.com]
- 4. Diethyl malonate [webbook.nist.gov]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
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